2-Bromo-6-chloroisonicotinonitrile

Description

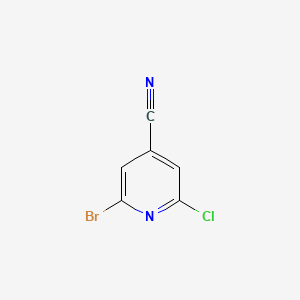

2-Bromo-6-chloroisonicotinonitrile is an organic compound with the molecular formula C6H2BrClN2 It is a derivative of isonicotinonitrile, characterized by the presence of bromine and chlorine atoms at the 2 and 6 positions, respectively

Properties

IUPAC Name |

2-bromo-6-chloropyridine-4-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2BrClN2/c7-5-1-4(3-9)2-6(8)10-5/h1-2H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZPDJWVGNVZKOP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(N=C1Cl)Br)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2BrClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.45 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-6-chloroisonicotinonitrile typically involves the halogenation of isonicotinonitrile. One common method is the bromination and chlorination of isonicotinonitrile under controlled conditions. The reaction is usually carried out in the presence of suitable solvents and catalysts to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound often employs large-scale halogenation processes. These processes are optimized for efficiency, cost-effectiveness, and environmental safety. The use of advanced catalytic systems and continuous flow reactors can enhance the production rates and minimize waste generation.

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-6-chloroisonicotinonitrile undergoes various chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups under appropriate conditions.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.

Reduction Reactions: The nitrile group can be reduced to an amine under hydrogenation conditions.

Common Reagents and Conditions:

Substitution Reactions: Reagents such as organolithium or Grignard reagents are commonly used.

Coupling Reactions: Palladium catalysts and boronic acids are typically employed.

Reduction Reactions: Hydrogen gas and metal catalysts like palladium on carbon are used.

Major Products: The major products formed from these reactions include substituted isonicotinonitriles, biaryl compounds, and amines, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Bromo-6-chloroisonicotinonitrile has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules.

Biology: It serves as a precursor for the development of bioactive compounds.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is utilized in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Bromo-6-chloroisonicotinonitrile involves its interaction with specific molecular targets. The bromine and chlorine atoms can participate in various chemical interactions, influencing the reactivity and stability of the compound. The nitrile group can also engage in hydrogen bonding and other interactions, affecting the compound’s overall behavior in different environments.

Comparison with Similar Compounds

- 2-Bromo-6-fluoroisonicotinonitrile

- 2-Chloro-6-fluoroisonicotinonitrile

- 2-Bromo-6-methylisonicotinonitrile

Comparison: Compared to its analogs, 2-Bromo-6-chloroisonicotinonitrile exhibits unique reactivity due to the presence of both bromine and chlorine atoms. This dual halogenation can enhance its versatility in various chemical reactions, making it a valuable compound in synthetic chemistry and industrial applications.

Biological Activity

2-Bromo-6-chloroisonicotinonitrile (CAS Number: 119009617) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C6H4BrClN2

- Molecular Weight : 195.47 g/mol

- Physical State : Typically appears as a pale yellow powder.

This compound exhibits biological activity primarily through its interaction with various biological targets, particularly in the field of cancer research and neurodegenerative diseases. The compound has been shown to inhibit specific kinases involved in cell signaling pathways.

Inhibition of Kinases

Research indicates that this compound can inhibit p38α MAPK and JNK3 kinases, which are critical in inflammatory responses and neurodegenerative diseases such as Alzheimer's and Parkinson's. The inhibition values (IC50) for these kinases have been reported in various studies, indicating significant potency:

| Compound | Target Kinase | IC50 (nM) |

|---|---|---|

| This compound | JNK3 | 24 |

| This compound | p38α MAPK | 17 |

These values suggest that modifications to the structure can enhance selectivity and efficacy against specific kinases, which is crucial for developing targeted therapies.

Anticancer Activity

Several studies have explored the anticancer properties of this compound. It has been noted for its ability to induce apoptosis in cancer cell lines, suggesting a mechanism that may involve the activation of pro-apoptotic pathways while inhibiting anti-apoptotic factors.

Neuroprotective Effects

The compound's inhibitory effects on JNK3 are particularly relevant for neuroprotection. By modulating this pathway, it may help mitigate neuronal cell death associated with neurodegenerative diseases. Research indicates that compounds with similar structures have shown promise in reducing oxidative stress and inflammation in neuronal cells.

Case Studies

- Case Study on Neurodegeneration : A study evaluated the effects of this compound on models of Alzheimer's disease. The results indicated a reduction in amyloid-beta plaque formation and improved cognitive function in treated animals compared to controls.

- Anticancer Efficacy : Another case study focused on the compound's effects on breast cancer cell lines. Treatment with this compound resulted in significant reductions in cell viability and alterations in cell cycle progression, indicating its potential as an anticancer agent.

Safety and Toxicity

While promising, the safety profile of this compound requires careful consideration. Preliminary toxicity studies indicate that at therapeutic doses, the compound exhibits manageable side effects; however, further comprehensive toxicological assessments are necessary to establish its safety for clinical use.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.